tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18791402
InChI: InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3
SMILES:
Molecular Formula: C16H24FN3O2
Molecular Weight: 309.38 g/mol

tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18791402

Molecular Formula: C16H24FN3O2

Molecular Weight: 309.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate -

Specification

Molecular Formula C16H24FN3O2
Molecular Weight 309.38 g/mol
IUPAC Name tert-butyl 4-[(4-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3
Standard InChI Key PBQVLNMXBSIQBI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)F

Introduction

Chemical Identity and Structural Features

The molecular formula of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is C₁₆H₂₃FN₃O₂, with a molecular weight of 308.38 g/mol. Its structure comprises:

  • A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

  • A benzyl group at the 4-position of the piperazine, bearing a fluorine atom at the 2-position and an amino group at the 4-position of the aromatic ring.

Key Structural Comparisons

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate C₁₅H₂₂FN₃O₂295.35Direct phenyl linkage (no benzyl)
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate C₁₆H₂₂F₃N₃O₂345.36Trifluoromethyl substituent
tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylateC₁₆H₂₃FN₂O₃310.37Piperidine ring and phenoxy linkage

The benzyl group in the target compound introduces a methylene (-CH₂-) spacer between the piperazine and aromatic ring, altering steric and electronic properties compared to direct phenyl-linked analogs .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate likely follows a multi-step approach analogous to patented methods for related piperazine intermediates :

  • Piperazine Alkylation:

    • Reaction of piperazine with a benzyl halide (e.g., 4-nitro-2-fluorobenzyl bromide) in an aromatic solvent (toluene or xylene) at 80–90°C .

    • Example:

      Piperazine+4-Nitro-2-fluorobenzyl bromideToluene, 90°C1-(4-Nitro-2-fluorobenzyl)piperazine\text{Piperazine} + \text{4-Nitro-2-fluorobenzyl bromide} \xrightarrow{\text{Toluene, 90°C}} \text{1-(4-Nitro-2-fluorobenzyl)piperazine}
  • Boc Protection:

    • Treatment with di-tert-butyl dicarbonate (Boc₂O) in toluene to protect the secondary amine .

      1-(4-Nitro-2-fluorobenzyl)piperazine+Boc₂OToluenetert-Butyl 4-(4-nitro-2-fluorobenzyl)piperazine-1-carboxylate\text{1-(4-Nitro-2-fluorobenzyl)piperazine} + \text{Boc₂O} \xrightarrow{\text{Toluene}} \text{tert-Butyl 4-(4-nitro-2-fluorobenzyl)piperazine-1-carboxylate}
  • Nitro Reduction:

    • Catalytic hydrogenation (e.g., Pd/C, H₂ at 72 psi) to reduce the nitro group to an amine .

      tert-Butyl 4-(4-nitro-2-fluorobenzyl)piperazine-1-carboxylatePd/C, H₂tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate\text{tert-Butyl 4-(4-nitro-2-fluorobenzyl)piperazine-1-carboxylate} \xrightarrow{\text{Pd/C, H₂}} \text{tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate}

Process Optimization

  • Solvent Selection: Aromatic hydrocarbons like toluene enhance reaction efficiency and purity .

  • Temperature Control: Maintaining 80–90°C during alkylation prevents side reactions .

  • Catalyst Loading: Palladium on carbon (5–10 wt%) ensures complete nitro reduction .

Physicochemical Properties

Experimental Data for Analogous Compounds

Propertytert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate (Predicted)
Density (g/cm³)1.2 ± 0.1~1.2–1.3
Boiling Point (°C)439.6 ± 45.0~440–460
SolubilitySoluble in DMSO, tolueneSimilar; limited aqueous solubility

The benzyl spacer slightly increases molecular weight and hydrophobicity compared to phenyl analogs, impacting solubility and crystallinity .

Applications in Pharmaceutical Synthesis

Role as an Oxazolidinone Intermediate

Piperazine-carboxylates are pivotal intermediates for oxazolidinone antibiotics, which inhibit bacterial ribosomal initiation complexes . For example:

  • Linezolid analogs: The Boc-protected amine enables selective functionalization of the piperazine ring during subsequent coupling reactions .

  • Structure-Activity Relationships: Fluorine and amino groups enhance target binding and pharmacokinetics .

Antimicrobial Activity

While direct data for the target compound are unavailable, structurally related piperazine derivatives exhibit:

  • Gram-positive activity: MIC values of 0.5–2 µg/mL against Staphylococcus aureus .

  • Resistance mitigation: Novel mechanisms reduce cross-resistance with β-lactams and macrolides .

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous hydrogenation could improve nitro reduction efficiency .

  • Enzymatic Protection: Lipase-mediated Boc protection may enhance regioselectivity.

Drug Development

  • Hybrid Antibiotics: Coupling with quinolone scaffolds could broaden antimicrobial spectra.

  • Prodrug Modifications: Phosphate esters of the amino group may improve oral bioavailability.

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